(Z)-N'-(1-(4-methoxyphenyl)ethylidene)-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide
Description
(Z)-N'-(1-(4-Methoxyphenyl)ethylidene)-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by a Z-configuration hydrazone linkage. Its structure incorporates a pyrazole core substituted with a 4-propoxyphenyl group at position 3 and a 4-methoxyphenyl ethylidene moiety at the hydrazide position. The Z-isomer configuration may influence its molecular interactions, as spatial arrangement affects binding to biological targets .
Properties
IUPAC Name |
N-[(Z)-1-(4-methoxyphenyl)ethylideneamino]-3-(4-propoxyphenyl)-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-4-13-29-19-11-7-17(8-12-19)20-14-21(25-24-20)22(27)26-23-15(2)16-5-9-18(28-3)10-6-16/h5-12,14H,4,13H2,1-3H3,(H,24,25)(H,26,27)/b23-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRQWQIZAORUFTL-HAHDFKILSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C(/C)\C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N'-(1-(4-methoxyphenyl)ethylidene)-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. Pyrazole derivatives, in general, have been recognized for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.
Chemical Structure and Properties
The compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The presence of various substituents such as methoxy and propoxy groups on the phenyl rings enhances its lipophilicity and biological activity.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities. The following sections summarize key findings related to the biological activity of this compound.
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and caspase activation. For instance:
- A study on related pyrazole compounds indicated that they could trigger apoptosis in triple-negative breast cancer cells (MDA-MB-468), showing significant cytotoxicity with IC50 values lower than conventional chemotherapeutic agents like Paclitaxel .
- The compound this compound is hypothesized to exhibit similar anticancer properties due to its structural similarities with other active pyrazole derivatives.
Anti-inflammatory Activity
Pyrazole derivatives are also noted for their anti-inflammatory effects. A study reported that certain pyrazole compounds could inhibit pro-inflammatory cytokines such as TNF-α and IL-6 significantly . This suggests that this compound may possess similar anti-inflammatory properties.
Research Findings
Case Studies
- Triple-Negative Breast Cancer : In a controlled study, a series of pyrazole derivatives were tested against MDA-MB-468 cells. The most active compound induced cell cycle arrest and apoptosis through ROS generation, suggesting potential therapeutic applications for this compound in breast cancer treatment.
- Anti-inflammatory Effects : Another study highlighted the ability of certain pyrazole derivatives to reduce inflammation markers in vitro. This positions this compound as a candidate for further exploration in inflammatory diseases.
Scientific Research Applications
Biological Activities
Research indicates that pyrazole derivatives, including (Z)-N'-(1-(4-methoxyphenyl)ethylidene)-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide, exhibit a range of biological activities:
-
Anticancer Activity :
- Pyrazole derivatives have shown promise in inducing apoptosis in cancer cells. For instance, studies have demonstrated that certain pyrazole compounds can induce cell cycle arrest and apoptosis in triple-negative breast cancer cell lines (MDA-MB-468) through reactive oxygen species (ROS) generation and caspase activation .
- The compound's structure allows it to interact with various cellular targets, enhancing its potential as an anticancer agent.
-
Antimicrobial Properties :
- Some studies suggest that pyrazole derivatives possess antimicrobial activity against various pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
-
Anti-inflammatory Effects :
- Research indicates that certain pyrazole derivatives may exhibit anti-inflammatory properties, potentially useful in treating conditions like arthritis and other inflammatory diseases.
Case Studies
Several case studies have highlighted the effectiveness of pyrazole derivatives:
- Study on Triple-Negative Breast Cancer :
-
Antimicrobial Screening :
- A series of pyrazole compounds were evaluated against bacterial strains, showing promising results that warrant further investigation into their mechanisms of action.
-
Inflammation Models :
- Experimental models have shown that certain pyrazole derivatives can reduce inflammatory markers in vitro, suggesting potential therapeutic applications in chronic inflammatory diseases.
Comparison with Similar Compounds
Core Heterocyclic Modifications
The target compound’s pyrazole core distinguishes it from analogs with fused or alternative heterocycles:
- Pyrano[2,3-c]pyrazole Derivatives (e.g., Compound [1] in ): These feature a fused pyran ring, enhancing rigidity and π-electron density.
- Triazole-Containing Analogs (e.g., ) : The triazole ring introduces additional nitrogen atoms, increasing hydrogen-bonding capacity. For example, the nitro group in (Z)-2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine enhances electron-withdrawing effects, which could reduce metabolic stability compared to the target compound’s methoxy and propoxy groups .
Table 1: Core Heterocycle Comparison
| Compound | Core Structure | Key Substituents | Notable Properties |
|---|---|---|---|
| Target Compound | Pyrazole | 4-Propoxyphenyl, 4-methoxyphenyl | Z-configuration hydrazide |
| Pyrano[2,3-c]pyrazole [1] | Fused pyran-pyrazole | 4-Methoxyphenyl, methyl | Rigid, planar structure |
| Triazole Derivative [3] | Triazole-pyrazole | 4-Nitrophenyl, methyl | High polarity, nitro group |
Substituent Effects
- Aryl Groups: The 4-propoxyphenyl group in the target compound increases lipophilicity compared to analogs with smaller alkoxy substituents (e.g., methoxy in or hydroxy in ). This may enhance membrane permeability but reduce aqueous solubility.
Hydrazide Configuration :
Functional Group Variations
- Carbothioamide vs. Carbohydrazide :
’s compound includes a carbothioamide group, which has higher thiophilicity and metal-chelating capacity compared to the target’s carbohydrazide. This could make it more suitable for targeting metalloenzymes . - Thiazole vs. Pyrazole :
Thiazole-containing analogs () replace the pyrazole with a sulfur-containing heterocycle, altering electronic properties and aromatic stacking interactions. Thiazoles are often associated with enhanced antimicrobial activity .
Key Research Findings and Implications
- Bioactivity Potential: While direct bioactivity data for the target compound is unavailable, structural analogs exhibit diverse activities. For example, thiazole-carbohydrazides () show promise as antimicrobials, whereas pyrano[2,3-c]pyrazoles () are explored for anti-inflammatory effects. The target compound’s propoxyphenyl group may position it as a candidate for lipid-associated targets.
- Metabolic Stability : The propoxy group’s larger size compared to methoxy or hydroxy substituents could slow oxidative metabolism, extending half-life in vivo .
Q & A
Q. What are the standard synthetic routes for preparing (Z)-N'-(1-(4-methoxyphenyl)ethylidene)-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide?
The compound is typically synthesized via a multi-step process involving:
- Hydrazide formation : Reacting 3-(4-propoxyphenyl)-1H-pyrazole-5-carboxylic acid with hydrazine hydrate to form the carbohydrazide intermediate.
- Condensation : Reacting the intermediate with 1-(4-methoxyphenyl)ethanone under acidic conditions (e.g., acetic acid) to form the hydrazone linkage.
- Stereochemical control : Using Z-selective crystallization or chromatography to isolate the (Z)-isomer . Characterization involves IR (C=O and N–H stretches at ~1650 cm⁻¹ and ~3200 cm⁻¹) and ¹H NMR (distinct peaks for methoxy and propoxy groups at δ 3.7–4.1 ppm) .
Q. How can spectroscopic techniques validate the structure of this compound?
- ¹H/¹³C NMR : Confirm the presence of methoxy (δ ~3.8 ppm), propoxy (δ ~1.0–1.5 ppm for –CH₂–), and hydrazone NH (δ ~10–11 ppm).
- IR : Identify carbonyl (C=O, ~1640–1680 cm⁻¹) and NH stretches (~3200–3300 cm⁻¹).
- Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the hydrazone moiety .
Q. What preliminary biological assays are recommended for screening this compound?
- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., A549 lung carcinoma) to assess growth inhibition.
- Enzyme inhibition : Test against targets like carbonic anhydrase or cyclooxygenase isoforms (e.g., CAH1, PGH1) via fluorometric assays .
Advanced Research Questions
Q. How can X-ray crystallography resolve stereochemical ambiguities in this compound?
- Data collection : Use single-crystal X-ray diffraction (Cu-Kα radiation) to determine the Z-configuration of the hydrazone linkage.
- Refinement : Employ SHELXL (via Olex2 interface) for structure solution, incorporating restraints for disordered propoxy groups. Validate with R-factor (<5%) and Hirshfeld surface analysis .
Q. What computational methods support mechanistic studies of its bioactivity?
- Molecular docking : Use AutoDock Vina to model interactions with CAH1 (PDB: 1AZM) or PGH1 (PDB: 1Q4G), focusing on hydrogen bonding with the hydrazide group.
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to correlate electronic properties (e.g., HOMO-LUMO gaps) with antioxidant activity .
Q. How to address discrepancies between spectroscopic and crystallographic data?
- Case example : If NMR suggests a planar hydrazone but crystallography shows non-coplanar moieties, analyze torsional angles to confirm steric hindrance from the 4-propoxyphenyl group.
- Validation : Cross-check with variable-temperature NMR to detect dynamic effects .
Q. What strategies optimize regioselectivity during pyrazole ring formation?
- Microwave-assisted synthesis : Reduce reaction time and byproduct formation (e.g., 1H vs. 2H pyrazole isomers).
- Catalysis : Use p-toluenesulfonic acid (PTSA) to direct cyclization toward the 1H-pyrazole isomer .
Q. How to design stability studies for this compound under physiological conditions?
- Forced degradation : Expose to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions. Monitor via HPLC-MS for hydrazone cleavage or pyrazole ring oxidation.
- Storage stability : Assess under inert (N₂) vs. ambient conditions to identify degradation pathways .
Data Analysis and Contradictions
Q. Why might biological activity vary between in vitro and in vivo models?
Q. How to reconcile conflicting bioactivity results from similar pyrazole derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
